2-(2-Bromo-3-chloro-6-fluorophenyl)aceticacid
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Overview
Description
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 3-chloro-6-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acid derivatives .
Scientific Research Applications
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-6-fluorophenylboronic acid
- 2-Bromo-5-fluorophenylacetic acid
- 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid
Uniqueness
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1823559-74-5 |
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Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(2-bromo-3-chloro-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-4(3-7(12)13)6(11)2-1-5(8)10/h1-2H,3H2,(H,12,13) |
InChI Key |
PNJXXXLANXKEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)Br)Cl |
Origin of Product |
United States |
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